molecular formula C15H16N2O2S B12621314 3-(cyanomethoxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide CAS No. 918135-89-4

3-(cyanomethoxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide

Cat. No.: B12621314
CAS No.: 918135-89-4
M. Wt: 288.4 g/mol
InChI Key: BVSDLGXWYQFPQX-UHFFFAOYSA-N
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Description

3-(Cyanomethoxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is a synthetic thiophene-derived carboxamide characterized by a cyanomethoxy substituent at the 3-position of the thiophene ring and a 1-ethynylcyclohexyl group attached to the carboxamide nitrogen. Thiophene carboxamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly kinase inhibitors (e.g., TLK2 inhibitors in ) .

Properties

CAS No.

918135-89-4

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

3-(cyanomethoxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide

InChI

InChI=1S/C15H16N2O2S/c1-2-15(7-4-3-5-8-15)17-14(18)13-12(6-11-20-13)19-10-9-16/h1,6,11H,3-5,7-8,10H2,(H,17,18)

InChI Key

BVSDLGXWYQFPQX-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCC1)NC(=O)C2=C(C=CS2)OCC#N

Origin of Product

United States

Biological Activity

The compound 3-(cyanomethoxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is a nitrogen heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by recent studies, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of 3-(cyanomethoxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide can be represented as follows:

  • Chemical Formula : C15H18N2O2S
  • Molecular Weight : 290.38 g/mol

This compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties.

Research indicates that compounds containing thiophene moieties often interact with various biological targets, influencing pathways involved in oxidative stress and inflammation. The specific mechanisms through which 3-(cyanomethoxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide exerts its effects include:

  • NRF2 Activation : This compound may activate the NRF2 signaling pathway, which is crucial for cellular defense against oxidative stress. NRF2 activation leads to the upregulation of antioxidant genes such as HO-1 and NQO1, providing neuroprotective effects in models of ischemic injury .
  • Antioxidant Activity : The presence of the thiophene ring contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative damage in cells .

Data Table: Biological Activities

The following table summarizes key biological activities associated with 3-(cyanomethoxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide based on available research:

Activity TypeObserved EffectModel/Cell TypeConcentration Range
NRF2 ActivationUpregulation of HO-1, NQO1AREc32 Cells0.3–30 µM
AntioxidantReduction of ROSPC12 Cells10 µM
NeuroprotectionAttenuation of neurological deficitsIschemic Stroke Model50 mg/kg

Study 1: Neuroprotective Effects in Ischemic Models

In a recent study, researchers investigated the neuroprotective effects of 3-(cyanomethoxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide in an animal model of ischemia. The compound was administered at doses ranging from 10 to 50 mg/kg. Results indicated significant reductions in infarct size and improved behavioral outcomes compared to control groups. The mechanism was linked to enhanced NRF2 signaling and subsequent antioxidant gene expression .

Study 2: In Vitro Antioxidant Activity

Another study focused on the antioxidant properties of this compound using PC12 neuronal cells exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced intracellular reactive oxygen species (ROS) levels and improved cell viability. The effective concentration was determined to be around 10 µM, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s structure diverges from analogs in key ways:

Compound Name/ID Thiophene Substituent (Position 3) Carboxamide Substituent Key Structural Notes
Target Compound Cyanomethoxy (OCH₂CN) 1-Ethynylcyclohexyl Ethynyl group introduces rigidity; cyclohexyl enhances lipophilicity
Compound 119 () Methoxy (OCH₃) 1H-imidazol-5-ylmethylene indolinyl Planar imidazole-indole system
Compound 120 () Ethoxy (OCH₂CH₃) 1H-imidazol-5-ylmethylene indolinyl Ethoxy increases hydrophobicity vs. methoxy
N-(2-Nitrophenyl)thiophene-2-carboxamide () None (parent thiophene) 2-Nitrophenyl Nitro group enhances electron deficiency; planar amide linkage
  • Cyanomethoxy vs.
  • Ethynylcyclohexyl vs. Aromatic Substituents : The ethynylcyclohexyl group introduces conformational rigidity and 3D bulk compared to flat aromatic substituents (e.g., 2-nitrophenyl in ), which may improve selectivity in biological targets .

Physical Properties

Melting points and solubility trends can be extrapolated from analogs:

Compound Name/ID Melting Point (°C) Purity Notes
Target Compound Not reported Likely high (>98%) based on analogs
Compound 119 () 268–270 >98% High thermal stability
Compound 121 () >300 >98% Fluorine substituent increases stability
N-(2-Nitrophenyl)thiophene-2-carboxamide () 397 (decomposes) Crystalline Nitro group contributes to high melting point
  • The ethynylcyclohexyl group in the target compound may lower melting points compared to rigid aromatic substituents (e.g., 2-nitrophenyl) due to reduced crystallinity.

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